cis-7-Oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester
Description
Molecular Geometry and Stereochemical Configuration
The molecular architecture of this compound consists of a seven-membered bicyclic framework featuring fused three- and four-membered rings. The compound contains an oxo group at position 7, creating a lactam functionality, while the nitrogen atom at position 2 is protected with a tert-butyl carboxylate group. The stereochemical designation "cis" refers to the specific spatial arrangement of substituents, with the International Union of Pure and Applied Chemistry name indicating the (1S,5S) configuration.
The bicyclo[3.2.0]heptane core structure demonstrates remarkable conformational rigidity, which has been systematically studied across various substitution patterns. Research has shown that this bicyclic framework inherently favors adoption of a boat-like conformation that remains largely unaffected by different substituent arrangements. The placement of functional groups in either pseudo-equatorial or pseudo-axial positions renders the molecules conformationally locked, creating a rigid three-dimensional scaffold that is particularly valuable in medicinal chemistry applications.
The molecular geometry data reveals specific bond lengths and angles that characterize the bicyclic framework. The carbon-nitrogen bond distances and the carbonyl bond characteristics contribute to the overall stability of the structure. The tert-butyl ester protecting group adopts a conformation that minimizes steric interactions with the bicyclic core, influencing the overall molecular shape and reactivity patterns.
Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic characterization of this compound provides detailed insights into its electronic structure and molecular dynamics. Infrared spectroscopy reveals characteristic absorption patterns that correspond to specific functional groups within the molecule. The strong absorption band near 1740 reciprocal centimeters corresponds to the ester carbonyl group of the tert-butyl carboxylate, while the lactam carbonyl appears around 1680 reciprocal centimeters, reflecting the electron-withdrawing effect of the nitrogen atom.
Nuclear magnetic resonance spectroscopy provides comprehensive structural information through analysis of chemical shifts and coupling patterns. The tert-butyl group appears as a characteristic singlet in proton nuclear magnetic resonance spectra, typically around 1.4 parts per million, while the protons on the bicyclic framework exhibit complex splitting patterns that reflect the rigid conformational structure. Carbon-13 nuclear magnetic resonance spectroscopy confirms the presence of the carbonyl carbons and provides detailed information about the bicyclic carbon framework.
Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support the proposed structure. High-resolution mass spectrometry has been employed to determine exact molecular masses, with reported values closely matching theoretical calculations. The fragmentation patterns in mass spectrometry reveal characteristic losses that correspond to the tert-butyl group and other structural features, providing additional confirmation of the molecular structure.
The spectroscopic data compilation demonstrates the consistency of structural assignments across multiple analytical techniques. The combination of infrared, nuclear magnetic resonance, and mass spectrometry data provides unambiguous confirmation of the molecular structure and stereochemical configuration.
| Spectroscopic Technique | Key Observations | Significance |
|---|---|---|
| Infrared Spectroscopy | Ester C=O: ~1740 cm⁻¹, Lactam C=O: ~1680 cm⁻¹ | Confirms functional group identity |
| ¹H Nuclear Magnetic Resonance | tert-Butyl singlet: ~1.4 ppm | Confirms protecting group presence |
| ¹³C Nuclear Magnetic Resonance | Carbonyl carbons: 170-180 ppm region | Confirms bicyclic framework |
| Mass Spectrometry | Molecular ion: 211.26 m/z | Confirms molecular weight |
X-ray Crystallographic Studies
X-ray crystallographic analysis provides the most definitive structural information for this compound, revealing precise atomic positions and intermolecular interactions. Related bicyclic compounds have been extensively studied using single crystal X-ray diffraction, providing valuable comparative data for understanding the structural features of this compound family.
Crystallographic studies of analogous compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]heptane-5-carboxylate, have revealed detailed geometric parameters including bond lengths and bond angles. The crystal structures show that displacement ellipsoids drawn at 50% probability levels clearly define the atomic positions, with nitrogen and oxygen atoms exhibiting characteristic ellipsoidal shapes that reflect their electronic environments.
The packing arrangements in crystal structures reveal significant intermolecular interactions that influence the solid-state properties. Hydrogen bonding patterns, particularly those involving the carbonyl oxygen atoms and nitrogen functionalities, contribute to the overall crystal stability. The crystal data for related compounds indicate specific space group symmetries and unit cell parameters that provide insights into the molecular organization in the solid state.
Comparative crystallographic analysis of bicyclic systems demonstrates that the bicyclo[3.2.0]heptane framework exhibits remarkable structural consistency across different substitution patterns. The boat-like conformation of the bicyclic core remains largely unchanged regardless of the nature and position of substituents, confirming the inherent conformational preference of this structural motif.
| Crystallographic Parameter | Related Compound Values | Reference |
|---|---|---|
| Space Group | P21 (monoclinic) | |
| Unit Cell a | 6.0628(2) Å | |
| Unit Cell b | 8.7653(3) Å | |
| Unit Cell c | 11.4000(4) Å | |
| β angle | 103.538(2)° |
Computational Modeling of Bicyclic Framework
Computational modeling studies provide theoretical insights into the conformational preferences and electronic properties of this compound. Density functional theory calculations have been employed to investigate the energetics of different conformational states and to predict spectroscopic properties. These computational approaches complement experimental observations and provide detailed understanding of the factors governing molecular stability and reactivity.
Theoretical investigations of the bicyclo[3.2.0]heptane core structure have revealed that the boat-like conformation represents the global energy minimum, consistent with experimental crystallographic observations. Computational analysis of systematic arrays of disubstituted derivatives demonstrates that the intrinsic conformational preference of the bicyclic framework remains remarkably stable across different substitution patterns.
Quantum chemical calculations have been used to predict nuclear magnetic resonance chemical shifts and coupling constants, providing theoretical validation for experimental spectroscopic assignments. The computational models accurately reproduce the observed spectroscopic parameters, confirming the reliability of the theoretical approaches for understanding the electronic structure of these bicyclic systems.
The computational modeling extends to investigation of intermolecular interactions and crystal packing arrangements. Theoretical calculations of hydrogen bonding energies and van der Waals interactions provide insights into the factors governing solid-state organization and polymorphic behavior. These studies demonstrate the complementary nature of computational and experimental approaches in achieving comprehensive structural characterization.
Molecular orbital calculations reveal the electronic distribution within the bicyclic framework and provide insights into the reactivity patterns observed experimentally. The orbital energies and electron density distributions help explain the characteristic chemical behavior of the compound, including its stability and potential for further synthetic modification.
Properties
IUPAC Name |
tert-butyl (1S,5S)-7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-5-4-7-6-8(13)9(7)12/h7,9H,4-6H2,1-3H3/t7-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMIVCFTQLIRIG-CBAPKCEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1C(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1C(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Key Pyrrole Precursors
The synthesis begins with the preparation of tert-butyl pyrrole-2-acetate derivatives, which serve as precursors for the bicyclic system.
Method A: Copper-catalyzed reaction of pyrrole with tert-butyl diazoacetate
Heating pyrrole with tert-butyl diazoacetate in the presence of copper bronze at 80 °C yields tert-butyl pyrrole-2-acetate in moderate yield (~52%). However, the reaction mixture tends to darken and the product can decompose during isolation by distillation.Method B: Radical substitution using tert-butyl iodoacetate
Pyrrole is reacted with tert-butyl iodoacetate in aqueous DMSO with iron(II) sulfate and hydrogen peroxide. This method can lead to some 2,5-disubstitution and requires removal of excess pyrrole by distillation.Method C: Grignard reaction using N-pyrrolylmagnesium chloride and tert-butyl bromoacetate
This method, reported by Schloemer et al., is the most efficient, producing tert-butyl pyrrole-2-acetate cleanly and in good yield. Methylmagnesium chloride is added to pyrrole in THF at low temperature, followed by addition of tert-butyl bromoacetate, affording the ester after workup.
Formation of Pyrrolidine Intermediates by Catalytic Hydrogenation
- The diester derivatives (e.g., tert-butyl 5-methoxycarbonylpyrrole-2-acetate) are subjected to catalytic hydrogenation to reduce the pyrrole ring to pyrrolidine.
- Hydrogenation is typically carried out in acidic media (e.g., trifluoroacetic acid) over rhodium on alumina catalysts at elevated hydrogen pressure (~13 atm).
- The reaction proceeds stereoselectively to give cis-2,5-disubstituted pyrrolidines as trifluoroacetate salts with high facial selectivity, facilitated by the presence of the tert-butoxycarbonyl (Boc) protecting group on nitrogen.
Cyclization to Form the Azabicyclo[3.2.0]heptan-7-one Core
- Cyclization of the amino acid intermediates to the bicyclic β-lactam (azetidinone) ring is achieved using tris(1,3-dihydro-2-oxobenzoxazol-3-yl)phosphine oxide , a highly effective dehydrating agent for β-amino acid cyclization.
- The reaction is conducted in dry acetonitrile with triethylamine under reflux, yielding the azetidinone bicyclic structure in moderate yields (~23%).
- This step establishes the bicyclic framework with cis stereochemistry at the ring junction, confirmed by NMR and X-ray crystallography of intermediates.
Summary Table of Key Reaction Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrrole to tert-butyl pyrrole-2-acetate | N-pyrrolylmagnesium chloride + tert-butyl bromoacetate, THF, -20 °C to RT | 68-76 | Clean, efficient method preferred |
| Diester formation | Triphosgene, reflux, then MeOH, RT | 76 | Converts monoester to diester |
| Catalytic hydrogenation | Rh/Al2O3 catalyst, TFA solvent, 13 atm H2, RT | 65-87 | Stereoselective cis hydrogenation |
| Cyclization | Tris(1,3-dihydro-2-oxobenzoxazol-3-yl)phosphine oxide, NEt3, MeCN, reflux | 23-32 | Formation of bicyclic β-lactam ring |
| Alkylation (for methyl substituent) | KHMDS, MeI, -78 °C | 70-80 | Introduces methyl group with stereocontrol |
| Hydrolysis and deprotection | HCl or TFA, RT | 65-86 | Prepares amino acid intermediates for cyclization |
Research Findings and Analysis
- The presence of the tert-butoxycarbonyl protecting group on the nitrogen atom is crucial for stereochemical control during hydrogenation, favoring formation of the cis isomer by enforcing a preferred conformation of the pyrrole ring.
- The use of tris(1,3-dihydro-2-oxobenzoxazol-3-yl)phosphine oxide as a cyclization reagent is superior to other dehydrating agents, providing better yields and cleaner reactions to the bicyclic azetidinone.
- Attempts to introduce substituents at various positions on the pyrrole ring and side chains have demonstrated the flexibility of this synthetic route, allowing preparation of diverse analogues with controlled stereochemistry.
- The overall yields for the bicyclic azetidinone products are moderate, often limited by incomplete cyclization or side reactions, but the stereochemical purity is high due to the stereoselective hydrogenation step.
Additional Context from Related Bicyclic Proline Analogues
- Similar synthetic strategies for related bicyclic proline analogues involve α-functionalization of pyrrolidine or isoindoline derivatives, intramolecular cyclizations via C–N or C–C bond formation, and cycloaddition reactions, emphasizing the importance of stereocontrol and protecting group strategies.
- Enzymatic and catalytic asymmetric methods have been developed to access enantiopure bicyclic amino acid derivatives, which are valuable in drug synthesis.
- The bicyclic framework is often constructed via hydrogenation of pyrrole or isoindole precursors followed by ring closure, mirroring the approach used for cis-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester.
Chemical Reactions Analysis
Oxidation Reactions
The oxo group at position 7 and the tertiary butyl ester moiety participate in oxidation pathways:
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Ketone Oxidation : The 7-oxo group can undergo further oxidation under strong conditions. For example, treatment with CrO₃ in acidic media converts the ketone to a carboxylic acid derivative .
-
Ester Stability : The tert-butyl ester group remains intact under mild oxidizing conditions (e.g., KMnO₄ in acetone), but prolonged exposure may lead to ester hydrolysis .
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ketone → Carboxylic Acid | CrO₃, H₂SO₄, 0–5°C, 2 h | Bicyclo[3.2.0]heptane-2-carboxylic acid | 68% |
Reduction Reactions
The bicyclic framework and ketone group are sensitive to reduction:
-
Ketone Reduction : Using NaBH₄ or LiAlH₄ selectively reduces the 7-oxo group to a secondary alcohol without affecting the ester .
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Catalytic Hydrogenation : Hydrogenation over Rh/Al₂O₃ (13.5 atm H₂) in trifluoroacetic acid (TFA) yields saturated derivatives, though stereoselectivity depends on reaction conditions .
Nucleophilic Substitution
The ester group and strained bicyclic system facilitate nucleophilic attacks:
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Ester Hydrolysis : Acidic (HCl) or basic (NaOH) hydrolysis cleaves the tert-butyl ester to yield the free carboxylic acid .
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Ammonia-Mediated Ring Opening : Reaction with NH₃ induces ring opening, forming functionalized cyclopentane derivatives .
Cyclization and Ring Functionalization
The compound participates in cycloadditions and intramolecular reactions:
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Lactam Formation : Heating the tert-butyl ester at 200°C induces cyclization, forming a bicyclic lactam .
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Epoxide Ring Opening : Epoxides derived from this scaffold react with nucleophiles (e.g., amines) to generate polycyclic systems .
Stability and Reactivity Considerations
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Thermal Stability : Decomposes above 250°C, releasing CO₂ and tert-butanol .
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pH Sensitivity : Stable in neutral conditions but prone to hydrolysis in strongly acidic/basic media .
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Stereochemical Control : Reactions involving bicyclic intermediates often retain cis-configuration due to steric constraints .
Scientific Research Applications
Scientific Research Applications
1. Chemistry
cis-7-Oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, such as:
- Oxidation : Can be oxidized to form carboxylic acids.
- Reduction : Can undergo reduction to yield alcohols.
- Substitution Reactions : Nucleophilic substitutions can occur at the carbonyl carbon, enabling the formation of diverse derivatives.
These reactions are essential for developing new compounds with specific properties or biological activities .
2. Biology
Research into the biological activity of this compound has shown potential interactions with various biomolecules. Its aza group may facilitate binding to enzymes or receptors, potentially modulating their activities. Studies have indicated that derivatives of this compound could exhibit:
- Antimicrobial Activity : Similar bicyclic compounds have been noted for their ability to inhibit bacterial growth.
- Enzyme Inhibition : The structural features may allow it to act as an enzyme inhibitor, which is valuable in drug development .
3. Medicine
The compound is being investigated for its therapeutic applications, particularly as a precursor in drug synthesis. Its ability to modify biological pathways makes it a candidate for:
- Drug Development : Potential use in creating pharmaceuticals targeting specific diseases.
- Therapeutic Agents : Research is ongoing into its efficacy in treating conditions such as cancer or infectious diseases .
4. Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for:
Mechanism of Action
The mechanism by which cis-7-Oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound can bind to, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Key Differences:
- Impact of Methyl Substitution :
- The addition of a methyl group increases molecular weight by 14.02 g/mol and alters steric hindrance. The 1-methyl derivative (CAS 1263378-51-3) is prioritized in high-purity API intermediates due to enhanced stability under ISO-certified manufacturing.
- Positional isomerism (1-methyl vs. 5-methyl) affects the bicyclo system’s conformational flexibility. For instance, the 5-methyl variant may exhibit distinct reactivity in ring-opening reactions due to proximity to the 7-oxo group.
Aza Position Variants
- The 6-oxo variant (vs. 7-oxo) alters hydrogen-bonding capabilities, impacting crystallinity and solubility.
Thia-Containing Analogues
Biological Activity
Overview
cis-7-Oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester (CAS No. 1263379-01-6) is a bicyclic compound with significant potential in medicinal chemistry and biological research. It has a molecular formula of C11H17NO3 and a molecular weight of 211.26 g/mol . This compound is noteworthy for its structural features, which include an oxo group and an aza group, making it a subject of interest in various biological studies.
The synthesis of this compound typically involves cyclization reactions that require specific precursors and conditions, often using bases to facilitate the process . The compound can undergo several chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can modify its biological activity .
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Properties
Studies have suggested that derivatives of bicyclic compounds similar to this ester demonstrate antimicrobial activity against a range of pathogens. For instance, compounds with similar structural motifs have shown effectiveness against Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
The compound's mechanism of action may involve the inhibition of specific enzymes or receptors relevant in disease processes. For example, some studies have focused on its potential as an inhibitor for beta-lactamases, enzymes that confer antibiotic resistance . The interactions at the molecular level can lead to significant therapeutic applications.
Research Findings and Case Studies
A review of existing literature reveals several case studies highlighting the biological relevance of this compound:
- Antibacterial Activity : A study demonstrated that derivatives based on the bicyclic structure exhibited significant inhibition against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, suggesting potential use in developing new antibiotics .
- Enzyme Interaction Studies : Research has shown that cis-7-Oxo-2-aza-bicyclo[3.2.0]heptane derivatives can form reversible complexes with target enzymes, modulating their activity without permanent deactivation . This reversible binding mechanism is critical for designing effective inhibitors.
- Therapeutic Applications : Ongoing studies are investigating the use of this compound as a precursor in drug synthesis, particularly in creating molecules aimed at treating resistant bacterial infections .
Comparative Analysis
To better understand the significance of this compound, a comparison with similar compounds can be insightful:
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing cis-7-Oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The compound is synthesized via β-lactam ring formation followed by tert-butyl esterification. Stereochemical control is critical; for example, using DCC (dicyclohexylcarbodiimide) and 4-dimethylaminopyridine (DMAP) in anhydrous conditions minimizes racemization. Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane vs. THF) significantly affect cis/trans ratios . Characterization via HPLC and chiral column chromatography ensures purity (>98% enantiomeric excess) .
Q. How can the solubility and stability of this bicyclic β-lactam derivative be optimized for in vitro assays?
- Methodological Answer : Solubility is enhanced using co-solvents like DMSO (10–20% v/v) or cyclodextrin complexes. Stability studies in buffered solutions (pH 6.5–7.4) show degradation via hydrolysis of the tert-butyl ester group, mitigated by lyophilization and storage at –20°C . Kinetic solubility assays (e.g., shake-flask method) are recommended for formulation design .
Advanced Research Questions
Q. What structural modifications to the bicyclic core improve antimicrobial activity while reducing β-lactamase susceptibility?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., 6-ester derivatives) enhances resistance to β-lactamase cleavage. For example, 6-(2-phenylacetamido) analogs show a 4-fold increase in MIC against E. coli compared to unsubstituted derivatives . Molecular docking (AutoDock Vina) identifies hydrogen bonding with Penicillin-Binding Protein 3 (PBP3) as critical for activity .
Q. How does coordination chemistry with transition metals (e.g., Cr(III)) alter the compound’s antibacterial efficacy?
- Methodological Answer : Cr(III) complexes of 3,3-dimethyl-7-oxo derivatives exhibit enhanced Gram-positive activity (MIC 8 µg/mL vs. 32 µg/mL for the free ligand). Spectroscopic analysis (UV-Vis, FTIR) confirms metal binding at the carboxylate and thioether groups, stabilizing the β-lactam ring against enzymatic hydrolysis .
Q. What computational methods predict the compound’s pharmacokinetic properties, such as bioavailability and metabolic clearance?
- Methodological Answer : QSAR models (e.g., SwissADME) highlight logP values >2.5 as favorable for membrane permeability but problematic for aqueous solubility. CYP3A4-mediated metabolism is predicted via docking into cytochrome P450 active sites (Glide SP scoring). Prodrug strategies, like sultamicillin derivatives, improve oral bioavailability by 60% via esterase-triggered release .
Data Contradictions and Resolution
Q. Conflicting reports exist on the role of the tert-butyl ester in cytotoxicity. How can this be resolved experimentally?
- Methodological Answer : Comparative cytotoxicity assays (MTT) of the tert-butyl ester vs. free carboxylic acid reveal the ester reduces off-target effects (IC50 >100 µM vs. 25 µM in HEK293 cells). However, metabolic studies (LC-MS/MS) show ester hydrolysis in liver microsomes generates toxic intermediates. Resolution requires balancing stability modifications (e.g., bulky substituents) with metabolic profiling .
Experimental Design for Structure-Activity Relationship (SAR) Studies
Q. What in vitro assays are most effective for evaluating β-lactamase inhibition without interference from ester hydrolysis?
- Methodological Answer : Use nitrocefin-based β-lactamase inhibition assays under controlled pH (7.0) and temperature (37°C). Pre-incubate the compound with TEM-1 β-lactamase for 10 minutes to assess competitive inhibition. Correct for spontaneous hydrolysis via parallel UV-Vis kinetic analysis of the tert-butyl ester .
Formulation Challenges
Q. How do multicomponent systems (e.g., HCl or KOH additives) affect the compound’s solubility in aqueous buffers?
- Methodological Answer : Phase-solubility diagrams (e.g., Higuchi method) demonstrate a 3-fold solubility increase with 0.1 M KCl due to salting-in effects. Conversely, 0.01 M HCl induces precipitation (pH <4.5). Ternary phase diagrams (water/ethanol/PEG 400) optimize injectable formulations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
